

The 2-Arylindazole Scaffold: A Privileged Structure in Drug Discovery

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Compound of Interest

Compound Name: **2-(4-fluorophenyl)indazole**

Cat. No.: **B3057480**

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The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.^[1] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them fertile ground for drug discovery.^[1] When substituted at the N-2 position with an aryl group, as in **2-(4-fluorophenyl)indazole**, the resulting derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiprotozoal, and anti-inflammatory properties.^{[2][3][4]}

The Significance of N-2 Arylation

The direct N-arylation of the indazole ring can result in two distinct regioisomers: N-1 and N-2 substituted products.^[5] The specific topology of the N-2 aryl substitution pattern profoundly influences the molecule's three-dimensional shape and electronic properties, which in turn dictates its interaction with biological targets. Synthetic control to selectively obtain the N-2 isomer is a critical consideration, as isomeric purity is paramount for consistent pharmacological activity.^{[5][6]}

Strategic Role of the 4-Fluorophenyl Moiety

The incorporation of a fluorine atom, particularly on a phenyl ring, is a well-established strategy in modern medicinal chemistry. The 4-fluorophenyl group in **2-(4-fluorophenyl)indazole** imparts several advantageous properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's pharmacokinetic profile.
- **Modulation of Physicochemical Properties:** Fluorine is highly electronegative and can alter the molecule's acidity, basicity, and dipole moment. This can lead to improved binding affinity with target proteins through unique electrostatic interactions.
- **Lipophilicity:** A fluorine substituent can increase the molecule's lipophilicity, potentially improving its ability to cross cellular membranes.

Molecular Structure and Physicochemical Properties

The core of **2-(4-fluorophenyl)indazole** consists of the planar indazole ring system linked via a nitrogen-carbon bond to the 4-position of a fluorophenyl ring.

*Molecular structure of **2-(4-fluorophenyl)indazole**.*

Physicochemical Data Summary

The fundamental physicochemical properties of **2-(4-fluorophenyl)indazole** are summarized below.

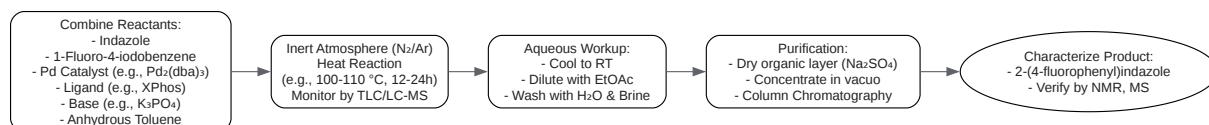
Property	Value	Source
Molecular Formula	C ₁₃ H ₉ FN ₂	[7]
Molecular Weight	212.22 g/mol	[7]
Appearance	White solid	[3]
Melting Point	110–111 °C	[3]

A Validated Synthesis Protocol: Palladium-Catalyzed N-Arylation

The synthesis of 2-aryl-2H-indazoles is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. While both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are common, the Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions with a broader substrate scope.[8] [9][10]

Reaction Principle: Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple indazole with an aryl halide (1-fluoro-4-iodobenzene). A base is required to deprotonate the indazole, activating it for coupling.[9][11] The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphine ligands generally accelerate the key steps of the catalytic cycle. [11]



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Workflow for the synthesis of 2-(4-fluorophenyl)indazole.

Materials and Reagents

Reagent	M.W.	Amount (mmol)	Eq.
Indazole	118.14	1.0	1.0
1-Fluoro-4-iodobenzene	221.99	1.2	1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	915.72	0.02	0.02
XPhos (2-Dicyclohexylphosphino- o-2',4',6'-triisopropylbiphenyl)	476.66	0.05	0.05
Potassium Phosphate (K ₃ PO ₄)	212.27	2.0	2.0
Anhydrous Toluene	-	5 mL	-

Step-by-Step Experimental Procedure

- Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.
- Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), charge the flask with indazole (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.05 mmol).
- Solvent and Reactant Addition: Add anhydrous toluene (5 mL) followed by 1-fluoro-4-iodobenzene (1.2 mmol) via syringe.
- Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
 - Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the indazole starting material.
- Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then

brine (15 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield **2-(4-fluorophenyl)indazole** as a white solid.[3]

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are based on published values for **2-(4-fluorophenyl)indazole** and related structures.[3][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in the molecule.

- ^1H NMR (Proton NMR): The ^1H NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For **2-(4-fluorophenyl)indazole**, the spectrum is highly characteristic.[3]
 - A unique singlet, typically the most downfield proton signal (around δ 8.34 ppm), corresponds to the H3 proton on the indazole ring.[3]
 - The protons on the benzo portion of the indazole ring appear as a complex multiplet system between δ 7.0-7.8 ppm.
 - The protons on the 4-fluorophenyl ring appear as two distinct multiplets, characteristic of a 1,4-disubstituted aromatic system, typically seen as a "doublet of doublets" or multiplet structure around δ 7.8-7.9 ppm and δ 7.1-7.2 ppm.
- ^{13}C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.
 - The spectrum will show 13 distinct signals (unless there is accidental overlap).

- The C-F bond causes splitting of the carbon signals on the fluorophenyl ring, which is a key diagnostic feature. The carbon directly bonded to fluorine (C4') will appear as a doublet with a large coupling constant ($^1\text{J}_{\text{CF}} \approx 245\text{-}250$ Hz).
- The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.
- ^{19}F NMR (Fluorine NMR): This experiment is a definitive validation of the fluorine's presence and environment. A single resonance is expected for the 4-fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like electrospray ionization (ESI-MS), the molecular ion peak ($[\text{M}+\text{H}]^+$) can be observed with high accuracy.[13]

- Expected Molecular Ion: For $\text{C}_{13}\text{H}_9\text{FN}_2$, the calculated exact mass is 212.0750. The observed $[\text{M}+\text{H}]^+$ peak in a high-resolution mass spectrum should be at m/z 213.0828.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

- C-H stretching (Aromatic): Bands will appear above 3000 cm^{-1} .
- C=C and C=N stretching (Aromatic): Multiple sharp absorptions are expected in the 1450-1620 cm^{-1} region.
- C-F stretching: A strong, characteristic absorption band is expected in the 1150-1250 cm^{-1} region.
- C-N stretching: Bands can be found in the 1300-1350 cm^{-1} region.

Summary of Expected Spectroscopic Data

Technique	Feature	Expected Value / Observation
¹ H NMR	H3 Proton	~ δ 8.34 ppm (singlet)[3]
Aromatic Protons	~ δ 7.0 - 7.9 ppm (multiplets) [3]	
¹³ C NMR	Aromatic Carbons	~ δ 110 - 150 ppm
C-F Coupling (C4')	¹ JCF ≈ 245-250 Hz	
MS (ESI)	[M+H] ⁺	m/z = 213.0828 (calculated)
IR	C-F Stretch	~ 1150-1250 cm ⁻¹ (strong)
Aromatic C=C Stretch	~ 1450-1620 cm ⁻¹ (sharp)	

Applications and Future Directions

The **2-(4-fluorophenyl)indazole** scaffold is not merely a synthetic curiosity; it is a platform for developing new therapeutic agents.

- **Antiprotozoal Activity:** Derivatives of 2-phenyl-2H-indazole, including the 4-fluoro substituted compound, have been investigated for their activity against protozoal parasites such as *Giardia intestinalis*.[3]
- **Anticancer Research:** The broader class of 2-aryl indazoles has been extensively studied for anticancer properties, acting on various targets within cancer cells.[2][4]
- **Kinase Inhibition:** Many indazole-based drugs, such as Axitinib and Pazopanib, function as kinase inhibitors in cancer therapy, suggesting that derivatives of this scaffold could be explored for similar activities.[3]

Future research will likely focus on further derivatization of the **2-(4-fluorophenyl)indazole** core to optimize its potency, selectivity, and pharmacokinetic properties for specific disease targets. The robust synthetic and analytical framework described herein provides a solid foundation for these advanced drug discovery efforts.

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